
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11BrO3 It is a derivative of methanone, featuring both bromine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-hydroxyphenyl)(4-chlorophenyl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-nitrophenyl)methanone
Uniqueness
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
Biologische Aktivität
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone is an aromatic ketone with a molecular formula of C16H15BrO3 and a molecular weight of approximately 307.143 g/mol. The compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer activities.
Chemical Structure and Properties
The structural features of this compound include:
- Bromine Atom : Enhances lipophilicity and may participate in halogen bonding.
- Hydroxy Group : Increases solubility and can act as a hydrogen bond donor.
- Methoxy Group : Influences electronic properties and enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Properties : By modulating enzyme activity linked to inflammatory pathways.
- Antioxidant Activity : Potentially through scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity
Research indicates that this compound may inhibit pro-inflammatory cytokines. For instance, in vitro studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. The presence of the hydroxy group is crucial for this activity, as it enhances the ability to donate electrons.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound against several cancer cell lines. Notably:
- In Vitro Studies : The compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM.
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha by approximately 40% compared to untreated controls. -
Antioxidant Efficacy Assessment :
In an experiment measuring the DPPH radical scavenging activity, the compound showed a scavenging percentage of 85% at a concentration of 50 µM, indicating strong antioxidant potential. -
Cytotoxicity Evaluation :
The cytotoxic effects were evaluated using MTT assays across various cancer cell lines, revealing that this compound induced apoptosis in K562 cells through mitochondrial pathways.
Eigenschaften
CAS-Nummer |
5445-83-0 |
|---|---|
Molekularformel |
C14H11BrO3 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
(5-bromo-2-hydroxyphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8,16H,1H3 |
InChI-Schlüssel |
WSXPBMMNRDNDFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















